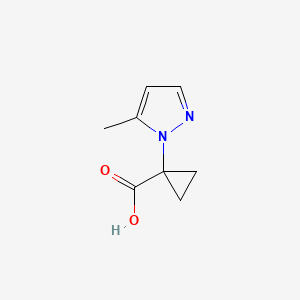
1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H10N2O2 It features a cyclopropane ring attached to a carboxylic acid group and a 5-methylpyrazolyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by functionalization to introduce the pyrazolyl group. One common method involves the reaction of cyclopropane carboxylic acid with 5-methylpyrazole under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effective production.
化学反应分析
Types of Reactions
1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Substitution: The pyrazolyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: The compound and its derivatives can be explored for their pharmacological properties.
作用机制
The mechanism of action of 1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its chemical structure and the functional groups present.
相似化合物的比较
Similar Compounds
1-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
1-Aminocyclopropane-1-carboxylic acid: Lacks the pyrazolyl group but shares the cyclopropane carboxylic acid core.
Uniqueness
1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the cyclopropane ring and the 5-methylpyrazolyl group, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research applications.
生物活性
1-(5-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C8H10N2O2, with a molecular weight of approximately 166.18 g/mol. Its structure features a cyclopropane ring linked to a pyrazole moiety, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit tumor growth by interfering with angiogenesis and metastasis.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced proliferation of cancer cells.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that control cell growth and survival.
Case Studies
Several studies have focused on the pharmacological properties of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent for bacterial infections.
- Cancer Cell Line Studies : In experiments involving human cancer cell lines, treatment with varying concentrations of the compound resulted in significant reductions in cell viability, suggesting dose-dependent anticancer effects.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-(5-methylpyrazol-1-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-5-9-10(6)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCFVUUFJIZMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














